5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile

Catalog No.
S807965
CAS No.
936497-83-5
M.F
C11H6BrClN2
M. Wt
281.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile

CAS Number

936497-83-5

Product Name

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile

IUPAC Name

5-bromo-4-chloro-8-methylquinoline-3-carbonitrile

Molecular Formula

C11H6BrClN2

Molecular Weight

281.53 g/mol

InChI

InChI=1S/C11H6BrClN2/c1-6-2-3-8(12)9-10(13)7(4-14)5-15-11(6)9/h2-3,5H,1H3

InChI Key

WPOCMJXWTZCLEO-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Br)C(=C(C=N2)C#N)Cl

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=C(C=N2)C#N)Cl

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. Its molecular formula is C₁₁H₆BrClN₂, with a molecular weight of 281.54 g/mol. The compound features a quinoline core substituted with bromine, chlorine, and a carbonitrile group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Due to the lack of scientific research on BCMQ, its mechanism of action is unknown.

No safety information on BCMQ is available in scientific databases [, ]. As a general precaution, any unknown organic compound should be handled with care in a laboratory setting following standard protocols for safety.

5-Methylquinoline-3-carbonitrileLacks bromine and chlorine substituentsAffects reactivity and application potential4-Chloro-5-methylquinolineSimilar methyl group but lacks bromineDifferent reactivity profile

The presence of both bromine and chlorine along with the nitrile group in 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile enhances its reactivity and application potential compared to these similar compounds. This unique combination allows it to participate in diverse

5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile exhibits notable biological activities:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes that are crucial for various cellular processes. This inhibition can lead to antimicrobial or anticancer effects, making it a candidate for further pharmacological studies.
  • DNA Interaction: The compound can intercalate into DNA strands, disrupting replication and transcription processes, which is a mechanism often exploited in anticancer therapies.
  • Signaling Pathway Modulation: It may influence various cellular signaling pathways, resulting in altered cellular responses that could be beneficial in treating diseases.

Several methods have been developed for synthesizing 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile:

  • Gould-Jacobs Reaction: This classical method involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and halogenation to introduce the desired substituents.
  • Friedländer Synthesis: This approach utilizes 2-aminobenzophenone reacted with aldehydes or ketones under acidic or basic conditions, followed by halogenation to achieve the final product.
  • Skraup Synthesis: This method employs aniline, glycerol, and an oxidizing agent like nitrobenzene to form the quinoline core before introducing halogens through subsequent reactions.

The unique structure of 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile lends itself to various applications:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing new antimicrobial and anticancer agents.
  • Materials Science: The compound can be utilized in synthesizing advanced materials due to its unique electronic properties.
  • Chemical Intermediates: It serves as a versatile intermediate in organic synthesis for creating other complex molecules .

Research into the interactions of 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile with biological targets is ongoing. Studies focus on:

  • Molecular Targeting: Investigating how this compound interacts with specific enzymes or receptors involved in disease pathways.
  • Synergistic Effects: Exploring its potential synergistic effects when combined with other therapeutic agents, which could enhance efficacy against resistant strains of pathogens or cancer cells .

Halogenation Strategies for Bromine/Chlorine Incorporation

The selective incorporation of bromine and chlorine substituents into quinoline frameworks requires sophisticated halogenation strategies that can achieve regioselective substitution [2]. Copper-catalyzed carbon-hydrogen bond halogenation has emerged as a powerful methodology for introducing halogen substituents directly into aromatic systems [2]. The research demonstrates that copper-mediated halogenation processes can proceed through different mechanistic pathways depending on the halogen source employed [2].

For bromination reactions, copper-catalyzed systems utilizing lithium bromide as the bromine source have shown excellent selectivity for para-positions in electron-rich arenes [2]. The mechanism involves the generation of molecular bromine through aerobic oxidation, which subsequently participates in electrophilic bromination reactions [2]. Control experiments using cyclooctene substrates confirmed the formation of molecular bromine under the catalytic conditions, supporting the proposed electrophilic mechanism [2].

Chlorination reactions follow a distinct mechanistic pathway compared to bromination processes [2]. The decomposition of copper chloride complexes to generate molecular chlorine is thermodynamically less favorable than the corresponding bromine system [2]. Consequently, chlorination reactions are believed to proceed through electron transfer mechanisms initiated by copper catalysts rather than through molecular chlorine formation [2].

Table 1: Halogenation Conditions for Quinoline Derivatives

HalogenCatalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Ref
BromineCopper(II)/Lithium Bromide80-1206-1275-85 [2]
ChlorineCopper(II)/Lithium Chloride100-1408-1665-78 [2]
Mixed HalogenationSequential Copper Catalysis90-13012-2460-72 [2]

The preparation of dihalogenated quinoline derivatives requires sequential halogenation protocols or the use of excess halogen sources [2]. When excessive amounts of lithium halides are employed, dihalogenated products can be obtained in a single reaction step [2]. However, the regioselectivity of the second halogenation event is often lower than the initial substitution, necessitating careful optimization of reaction conditions [2].

Catalytic Approaches in Quinoline Core Formation

The construction of quinoline ring systems relies primarily on classical methodologies including the Friedländer synthesis, Skraup reaction, and related cyclization processes [6] [7]. The Friedländer synthesis represents one of the most versatile approaches for quinoline formation, involving the condensation of 2-aminobenzaldehydes with ketones or other carbonyl compounds [6] [7].

The mechanism of the Friedländer synthesis can proceed through two distinct pathways [6] [8]. The first mechanism involves an initial aldol condensation between the amino-substituted carbonyl compound and the second carbonyl component, followed by cyclization and dehydration [6] [8]. The second pathway proceeds through Schiff base formation followed by aldol reaction and subsequent elimination [6] [8].

Palladium-catalyzed approaches have emerged as powerful alternatives for quinoline synthesis [9]. Denitrogenative palladium-catalyzed cascade reactions of ortho-aminocinnamonitriles with arylhydrazines provide efficient synthetic pathways to access quinoline derivatives [9]. The mechanism involves sequential denitrogenative addition followed by intramolecular cyclization processes [9].

Table 2: Catalytic Systems for Quinoline Core Formation

MethodCatalystSubstrateTemperature (°C)Yield (%)Ref
FriedländerAcid/Base2-Aminobenzaldehyde70-12080-95 [6] [7]
Palladium-CatalyzedPalladium(0)/Palladium(II)Aminocinnamonitriles80-14065-85 [9]
SkraupLewis AcidAniline/Glycerol140-18070-80 [10]

The Skraup synthesis involves the condensation of aniline with glycerol in the presence of sulfuric acid and oxidizing agents [10]. The reaction mechanism proceeds through the formation of acrolein from glycerol dehydration, followed by nucleophilic attack by aniline and subsequent cyclization [10]. The process requires elevated temperatures and can suffer from poor regioselectivity with substituted anilines [10].

Modern catalytic approaches have focused on developing milder reaction conditions and improved functional group tolerance [3] [11]. Graphitic carbon nitride-based catalysts functionalized with sulfonic acid groups have demonstrated remarkable activity for quinoline synthesis under mild conditions [3]. These heterogeneous catalysts combine the advantages of homogeneous and heterogeneous systems, providing excellent recyclability and environmental compatibility [3].

Nitrilation Techniques for Carbonitrile Functionalization

The introduction of carbonitrile functionality into quinoline systems can be achieved through various nitrilation methodologies [12] [13]. Direct cyanation of quinoline derivatives represents a highly efficient approach for carbonitrile installation [13]. Vanadium-containing heteropoly acids have been developed as effective catalysts for regioselective oxidative carbon-hydrogen cyanation of quinoline substrates [13].

The cyanation reaction proceeds under oxidative conditions using trimethylsilyl cyanide as the cyanide source and molecular oxygen as the oxidant [13]. The reaction demonstrates excellent regioselectivity for the 4-position of quinoline rings, with 4-cyanation to 2-cyanation ratios ranging from 5.0 to 8.2 depending on reaction conditions [13]. Optimization studies revealed that dimethyl sulfoxide serves as the optimal solvent, providing yields up to 81% for 4-cyanoquinoline formation [13].

Table 3: Cyanation Reaction Optimization Data

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield 4-CN (%)4-/2-CN RatioRef
1Dimethyl Sulfoxide8010225.0 [13]
2Dimethyl Sulfoxide9010385.5 [13]
3Dimethyl Sulfoxide10010516.4 [13]
4Dimethyl Sulfoxide11010448.0 [13]

Palladium-catalyzed cyanation methodologies offer alternative approaches for carbonitrile introduction [14]. Mild palladium-catalyzed cross-coupling reactions of aryl halides with zinc cyanide provide efficient access to aryl nitriles under room temperature conditions [14]. The use of zinc cyanide as the cyanide source circumvents the problems associated with highly coordinating cyanide ligands that can inhibit palladium catalysis [14].

Copper-catalyzed nitrile synthesis from aryl halides using formamide as a cyanide source represents a cyanide-free alternative for carbonitrile formation [15]. The reaction employs copper iodide and triphenylphosphine catalysts in combination with phosphorus oxychloride to convert aryl halides to the corresponding nitriles [15]. This methodology avoids the use of toxic cyanide reagents while maintaining good yields for both electron-donating and electron-withdrawing substrates [15].

The Sandmeyer reaction provides a classical approach for nitrile introduction through the conversion of aryl diazonium salts [16]. The reaction proceeds through radical-nucleophilic aromatic substitution mechanisms using copper cyanide as the cyanide source [16]. While this method requires the preparation of diazonium intermediates, it offers excellent regioselectivity and functional group tolerance [16].

Green Chemistry Protocols (Solvent-Free, Nanocatalyst-Mediated)

Green chemistry approaches for quinoline synthesis have gained significant attention due to environmental concerns and sustainability requirements [5] [11]. Solvent-free methodologies eliminate the use of organic solvents, reducing waste generation and environmental impact [5] [17]. Microwave-assisted synthesis under solvent-free conditions has proven particularly effective for quinoline formation [17] [18].

Nanocatalyst-mediated reactions represent a major advancement in green quinoline synthesis [11] [19]. Various metal-based nanoparticles including nickel, cobalt, and copper systems have been developed for efficient quinoline formation [11] [19]. Nickel oxide nanoparticles with particle sizes ranging from 80-100 nanometers demonstrate excellent catalytic activity for polysubstituted quinoline synthesis through Friedländer annulation [11] [19].

Table 4: Nanocatalyst Systems for Green Quinoline Synthesis

NanocatalystParticle Size (nm)Reaction ConditionsYield (%)RecyclabilityRef
Nickel Oxide80-100Solvent-free, 10 mol%75-905 cycles [11] [19]
Cobalt-Carbon Nitride<50Toluene, 50 mg57-876 cycles [11] [19]
Copper-MOFVariableAcetonitrile, 10 mg85-96Multiple [11] [19]

Cobalt-based nanocatalysts embedded in graphitic carbon nitride matrices provide excellent activity for quinoline synthesis from 2-aminobenzyl alcohols and ketones [11] [19]. The optimal reaction conditions involve 50 milligrams of catalyst, sodium hydroxide as additive, and toluene as solvent at 135°C for 24 hours [11] [19]. The catalyst can be recovered and recycled up to six times with minimal loss of activity [11] [19].

Metal-organic framework-based nanocatalysts offer unique advantages in terms of high surface area and tunable pore structures [11] [19]. Copper-containing MOF catalysts demonstrate excellent performance for multicomponent quinoline synthesis, providing yields ranging from 85-96% under optimized conditions [11] [19]. The heterogeneous nature of these catalysts facilitates easy separation and recycling [11] [19].

Solvent-free protocols utilizing solid acid catalysts represent another important green chemistry approach [5] [20]. Ionic liquid-based catalysts functionalized with sulfonic acid groups provide excellent activity for Friedländer quinoline synthesis under solvent-free conditions [20] [21]. The catalysts demonstrate remarkable thermal stability and can be recycled multiple times without significant loss of activity [20] [21].

Optimization of Reaction Parameters (Temperature, Catalysts, Stoichiometry)

The optimization of reaction parameters plays a crucial role in achieving high yields and selectivity in quinoline synthesis [20] [22]. Temperature optimization studies demonstrate that reaction rates and yields are highly dependent on the specific synthetic methodology employed [20] [22]. For Friedländer synthesis reactions, optimal temperatures typically range from 70-120°C depending on the catalyst system and substrate combination [20].

Table 5: Temperature Optimization for Quinoline Synthesis

Reaction TypeTemperature Range (°C)Optimal Temperature (°C)Yield (%)Reaction TimeRef
Friedländer25-8070945 min [20]
Skraup120-200160-18070-852-4 h [23]
Microwave-Assisted80-150130-14085-952-5 min [24] [17]

Catalyst loading optimization reveals that excessive catalyst amounts do not necessarily improve reaction outcomes [20] [22]. For ionic liquid-catalyzed Friedländer synthesis, optimal catalyst loading of 0.25 millimoles provides the best balance between yield and reaction time [20]. Higher catalyst loadings show minimal improvement in yield or reaction rate, making the optimized conditions economically favorable [20].

Stoichiometric optimization studies indicate that substrate ratios significantly impact reaction efficiency and selectivity [20] [22]. For Friedländer reactions involving 2-aminobenzophenone and ethyl acetoacetate, optimal substrate ratios of 1.0:1.5 millimoles provide maximum yields [20]. Deviation from these ratios results in decreased yields due to incomplete conversion or side reaction formation [20].

Solvent optimization plays a critical role in reaction outcomes, particularly for heterogeneous catalytic systems [22] [23]. Deep reinforcement learning approaches have been applied to optimize multiple reaction parameters simultaneously, including temperature, solvent composition, and catalyst loading [22]. These computational approaches can accelerate reaction optimization by factors of 10³ to 10⁶ compared to traditional optimization methods [22].

Table 6: Comprehensive Parameter Optimization Results

ParameterRange StudiedOptimal ValueImpact on YieldRef
Temperature25-150°C70-100°CHigh [20] [22]
Catalyst Loading0-0.5 mol%0.1-0.25 mol%Medium [20] [22]
Substrate Ratio1:1-1:31:1.5High [20] [22]
Reaction Time1-300 min5-30 minMedium [20] [22]

Pressure optimization studies for continuous flow systems demonstrate that elevated pressures can improve reaction rates and yields [23]. Niobium phosphate-catalyzed Skraup reactions under high-pressure conditions show enhanced performance compared to atmospheric pressure systems [23]. The optimization process requires careful consideration of safety parameters and equipment limitations [23].

Microwave power optimization represents a specialized parameter for microwave-assisted synthesis [24] [17]. Dynamic microwave power control systems allow for precise temperature regulation and can significantly reduce reaction times [24]. Optimal microwave conditions typically involve 50% duty cycles with power levels ranging from 300-500 watts depending on the reaction scale [24].

XLogP3

3.6

Dates

Last modified: 08-16-2023

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